4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide is a complex organic compound featuring an imidazole ring, a bipyridine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the bipyridine and benzamide groups. One common approach is to first synthesize 1H-imidazole and then perform a series of reactions to attach the bipyridine and benzamide moieties.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolium salts.
Reduction: The bipyridine moiety can be reduced to form bipyridine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Imidazolium salts
Reduction: Bipyridine derivatives
Substitution: Amides, esters, and ethers
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its imidazole and bipyridine groups make it useful in studying biological systems and interactions.
Industry: Use in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other molecules, while the bipyridine moiety can participate in redox reactions.
Molecular Targets and Pathways:
Enzymes: Potential inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate biological responses.
Redox Reactions: Participation in electron transfer processes.
Comparison with Similar Compounds
4-(1H-imidazol-1-yl)benzoic acid: Similar structure but lacks the bipyridine and benzamide groups.
N-([3,3'-bipyridin]-5-ylmethyl)benzamide: Similar to the target compound but lacks the imidazole ring.
Imidazole derivatives: Various compounds containing the imidazole ring with different substituents.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c28-22(19-5-3-17(4-6-19)15-27-9-8-24-16-27)26-12-18-10-21(14-25-11-18)20-2-1-7-23-13-20/h1-11,13-14,16H,12,15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNAENKDLUSAKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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